pKa Shift of ~4.1 Log Units Relative to Non-Fluorinated Analog: Impact on Ionization State at Physiological pH
The predicted pKa of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is 6.34 ± 0.30 , compared to 10.49 ± 0.10 for the non-fluorinated analog Ethyl 1H-benzimidazole-2-carboxylate (CAS 1865-09-4) . This ~4.1 log unit reduction in basicity is attributed to the electron-withdrawing effect of the two ortho-related fluorine atoms on the benzimidazole ring. At physiological pH 7.4, the non-fluorinated analog (pKa 10.49) exists almost entirely in the protonated (conjugate acid) form, whereas the 4,5-difluoro compound (pKa 6.34) is predominantly deprotonated (neutral free base). This inversion of the dominant ionization species has direct consequences for hydrogen-bonding capacity, aqueous solubility, and passive membrane permeability.
| Evidence Dimension | Benzimidazole NH acidity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.34 ± 0.30 (predicted) |
| Comparator Or Baseline | Ethyl 1H-benzimidazole-2-carboxylate (CAS 1865-09-4): pKa = 10.49 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ −4.15 log units (target is more acidic by approximately 4 orders of magnitude) |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); aqueous, 25 °C |
Why This Matters
The ~10,000-fold difference in Ka means the target compound is predominantly neutral at pH 7.4 while the non-fluorinated analog is predominantly charged, influencing solubility, passive diffusion, and target binding electrostatics—a critical consideration when selecting a benzimidazole scaffold for lead optimization.
